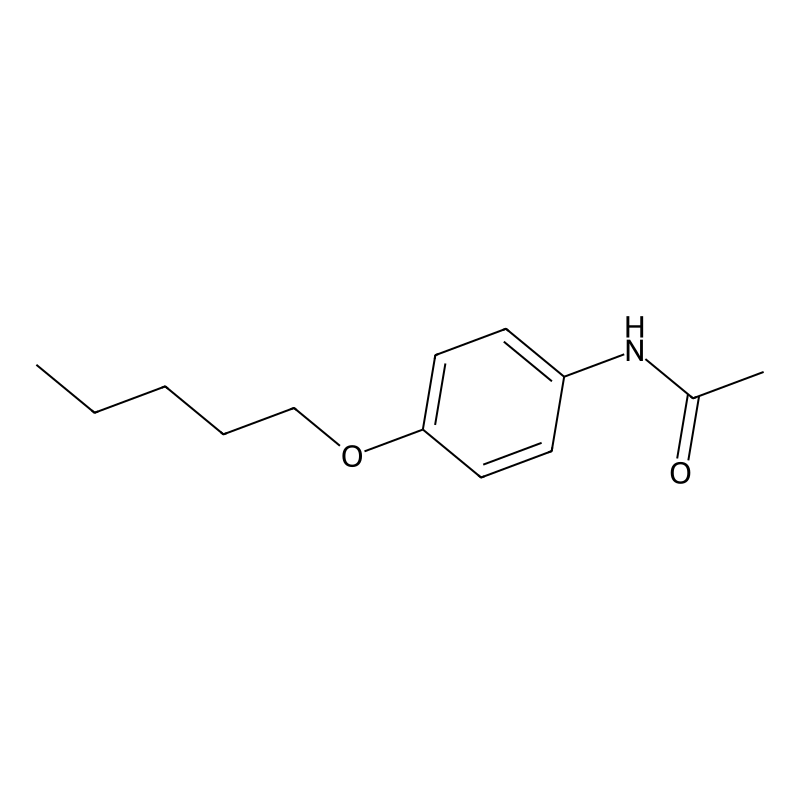

Acetamide, N-(4-(pentyloxy)phenyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Acetamide, N-(4-(pentyloxy)phenyl)- is a synthetic organic compound that belongs to the class of acetamides. It is characterized by the presence of a pentyloxy group attached to a phenyl ring, which is further linked to an amide functional group. The molecular formula for this compound is C13H19NO2, and it has a molecular weight of 261.36 g/mol. It exhibits a melting point range of 94-97°C and a boiling point of approximately 375.9°C at 760 mmHg. The compound is slightly soluble in water but shows higher solubility in organic solvents such as ethanol and chloroform .

- Amidation Reactions: The compound can undergo amidation with different amines or carboxylic acids, allowing for the synthesis of more complex derivatives.

- Nucleophilic Substitution: The pentyloxy group can be replaced through nucleophilic substitution reactions, making it versatile for further chemical modifications.

- Hydrolysis: Under acidic or basic conditions, the acetamide bond can be hydrolyzed, leading to the formation of corresponding carboxylic acids and amines.

Research indicates that Acetamide, N-(4-(pentyloxy)phenyl)- possesses significant biological activity:

- Antitumor Activity: The compound has shown potential in inhibiting the proliferation of various human cancer cell lines and inducing apoptosis in cancer cells.

- Antibacterial and Antifungal Properties: It exhibits activity against specific bacterial and fungal strains, suggesting its potential use in treating infections.

- Low Toxicity: Studies have indicated that this compound has low toxicity, being non-carcinogenic, non-mutagenic, and non-teratogenic, which enhances its safety profile for scientific applications.

The synthesis of Acetamide, N-(4-(pentyloxy)phenyl)- typically involves:

- Coupling Reaction: The pentyloxyphenyl group is coupled with acetamide using suitable catalysts under controlled temperature and pressure conditions.

- Recrystallization: The product is often purified through recrystallization techniques to enhance purity.

- Characterization Techniques: Various analytical methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Interaction studies involving Acetamide, N-(4-(pentyloxy)phenyl)- focus on its biological effects and potential interactions with other compounds:

- Synergistic Effects: Research has explored how this compound interacts with other anticancer agents to enhance therapeutic efficacy.

- Mechanistic Studies: Investigations into its mechanism of action against cancer cells have provided insights into its potential pathways for inducing apoptosis.

Several compounds share structural similarities with Acetamide, N-(4-(pentyloxy)phenyl)-. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Acetamide, N-(2-amino-4-(pentyloxy)phenyl)- | Contains an amino group instead of an alkoxy | Potentially different biological activity |

| N-(4-pentyloxy-phenyl)-2-(quinolin-8-ylsulfanyl)-acetamide | Contains a quinoline moiety | May exhibit different pharmacological properties |

| Acetamide, N-(3-acetylamino-4-(2,2,3,3,4,4,5,5... | Contains an acetylamino group | Unique reactivity profile due to acetyl group |

Acetamide, N-(4-(pentyloxy)phenyl)- stands out due to its specific pentyloxy substitution on the phenyl ring and its demonstrated low toxicity along with significant biological activities compared to these similar compounds .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.